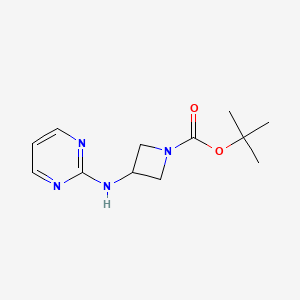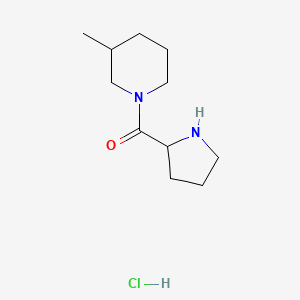
C 021 二盐酸盐
描述
C 021 二盐酸盐是 CC 趋化因子受体 4 (CCR4) 的强效拮抗剂。这种化合物以其在人类和小鼠模型中抑制功能性趋化作用的能力而闻名。 它在科学研究中显示出巨大潜力,尤其是在免疫学和炎症领域 .
科学研究应用
C 021 二盐酸盐具有广泛的科学研究应用,包括:
免疫学: 它用于研究 CCR4 在免疫反应中的作用。
炎症: 它用于研究炎症的机制和潜在的治疗靶点。
癌症研究: 它用于研究 CCR4 在癌症进展和转移中的作用。
药物开发: 它被用作开发新型治疗剂的先导化合物
作用机制
C 021 二盐酸盐通过与 CCR4 受体结合而发挥作用,从而抑制其功能。 这阻止了受体与天然配体(如 CCL22)相互作用,进而抑制了参与趋化作用和炎症的下游信号通路 .
生化分析
Biochemical Properties
C 021 dihydrochloride plays a crucial role in biochemical reactions by inhibiting the CCR4 receptor. This receptor is involved in the chemotaxis of immune cells, particularly T cells, to sites of inflammation. By blocking CCR4, C 021 dihydrochloride can modulate immune responses and reduce inflammation. The compound interacts with several biomolecules, including the chemokine ligand CCL22. It effectively prevents CCL22-derived [35S]GTPγS from binding to the receptor with an IC50 of 18 nM . This interaction highlights the compound’s potency in inhibiting chemotactic responses.
Cellular Effects
C 021 dihydrochloride has significant effects on various cell types and cellular processes. In immune cells, particularly T cells and macrophages, the compound inhibits chemotaxis, thereby reducing the migration of these cells to inflammatory sites . This inhibition can lead to decreased inflammation and modulation of immune responses. Additionally, C 021 dihydrochloride influences cell signaling pathways by blocking the activation of CCR4, which is involved in the signaling cascade that promotes cell migration and activation . The compound’s impact on gene expression and cellular metabolism is also notable, as it can alter the expression of genes involved in inflammatory responses.
Molecular Mechanism
The molecular mechanism of C 021 dihydrochloride involves its binding to the CCR4 receptor, thereby preventing the receptor’s interaction with its natural ligands, such as CCL22 . This binding inhibits the downstream signaling pathways that are typically activated by CCR4, including the activation of G proteins and subsequent intracellular signaling cascades. By blocking these pathways, C 021 dihydrochloride effectively reduces chemotaxis and immune cell activation. The compound’s ability to inhibit enzyme activity and alter gene expression further contributes to its anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of C 021 dihydrochloride can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that C 021 dihydrochloride remains stable under specific storage conditions, such as at -80°C for up to six months . Over time, the compound’s inhibitory effects on chemotaxis and immune cell activation can persist, although prolonged exposure may lead to adaptive responses in cells. In vitro and in vivo studies have demonstrated that C 021 dihydrochloride can maintain its efficacy in reducing inflammation and modulating immune responses over extended periods.
Dosage Effects in Animal Models
The effects of C 021 dihydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits chemotaxis and reduces inflammation without causing significant adverse effects . At higher doses, C 021 dihydrochloride may exhibit toxic effects, including potential impacts on liver function and overall cellular health. Studies in murine models have shown that a dosage of 1 mg/kg administered intraperitoneally daily for three days significantly reduces microgliosis and the pERK1/2 to tERK1/2 ratio . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
C 021 dihydrochloride is involved in several metabolic pathways, particularly those related to its degradation and clearance from the body. The compound is metabolized primarily in the liver, where it undergoes oxidative metabolism . Enzymes such as cytochrome P450 play a crucial role in the metabolism of C 021 dihydrochloride, leading to its breakdown and eventual excretion. The compound’s interaction with metabolic enzymes can influence its overall efficacy and duration of action. Additionally, C 021 dihydrochloride can affect metabolic flux and metabolite levels, further impacting its pharmacokinetic properties.
Transport and Distribution
The transport and distribution of C 021 dihydrochloride within cells and tissues are essential for its therapeutic effects. The compound is transported across cell membranes via specific transporters and binding proteins . Once inside the cells, C 021 dihydrochloride can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on CCR4. The compound’s distribution within tissues is also influenced by its binding affinity to plasma proteins, which can affect its bioavailability and overall therapeutic potential.
Subcellular Localization
C 021 dihydrochloride’s subcellular localization plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with CCR4 and other biomolecules . Targeting signals and post-translational modifications may direct C 021 dihydrochloride to specific cellular compartments, enhancing its inhibitory effects on chemotaxis and immune cell activation. The compound’s localization within subcellular compartments can also influence its stability and degradation, further impacting its overall efficacy.
准备方法
合成路线和反应条件
C 021 二盐酸盐的合成涉及几个步骤,从制备核心喹唑啉结构开始。关键步骤包括:
喹唑啉核的形成: 这通常通过涉及适当前体的环化反应来实现。
功能化: 然后用各种取代基对喹唑啉核进行功能化,以获得所需的化学性质。
工业生产方法
C 021 二盐酸盐的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这包括:
反应条件优化: 确保最终产品的产率和纯度高。
使用工业级试剂: 以确保成本效益和可扩展性。
化学反应分析
反应类型
C 021 二盐酸盐会发生几种类型的化学反应,包括:
氧化: 该反应涉及添加氧或去除氢。
还原: 该反应涉及添加氢或去除氧。
常用试剂和条件
氧化: 常用试剂包括高锰酸钾和过氧化氢。
还原: 常用试剂包括硼氢化钠和氢化锂铝。
取代: 常用试剂包括卤素和亲核试剂
主要产物
从这些反应中形成的主要产物取决于使用的具体条件和试剂。 例如,氧化反应通常产生氧化衍生物,而还原反应产生还原衍生物 .
相似化合物的比较
类似化合物
- CTK7A
- HIF-2α-IN-8
- 替洛里酮二盐酸盐
- 葡萄糖胺硫酸盐
- HIF1-IN-3
独特性
C 021 二盐酸盐在 CCR4 受体的强效性和选择性方面是独一无二的。 这使其成为研究 CCR4 在各种生物学过程中的特定作用以及开发靶向疗法的宝贵工具 .
属性
IUPAC Name |
N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41N5O2.2ClH/c1-33-24-18-22-23(19-25(24)34-2)29-27(30-26(22)28-20-10-6-3-4-7-11-20)32-16-12-21(13-17-32)31-14-8-5-9-15-31;;/h18-21H,3-17H2,1-2H3,(H,28,29,30);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJKNYQUFAPLOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCC(CC3)N4CCCCC4)NC5CCCCCC5)OC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43Cl2N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main finding of the research regarding CCL2 and hepatic encephalopathy?
A1: The research demonstrates that neuronal CCL2, a chemokine typically associated with immune responses, is upregulated in the brain during hepatic encephalopathy [, ]. This upregulation contributes to the activation of microglia, the resident immune cells of the central nervous system, and ultimately exacerbates neurological decline.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


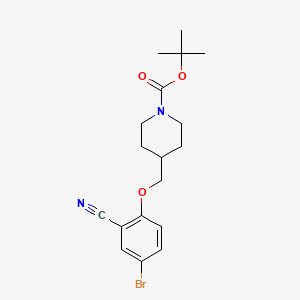
![(2S)-4-amino-N-[[(3S,6R)-6-[(3S,4R,6S)-6-amino-3-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[[(2S)-4-amino-2-hydroxybutanoyl]amino]-2-hydroxycyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl]-2-hydroxybutanamide](/img/structure/B1456555.png)
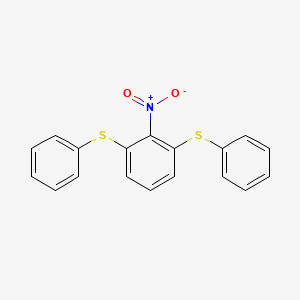
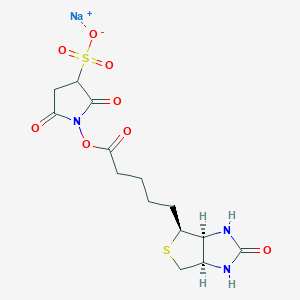
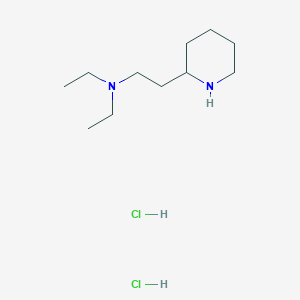
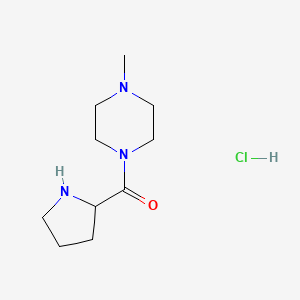
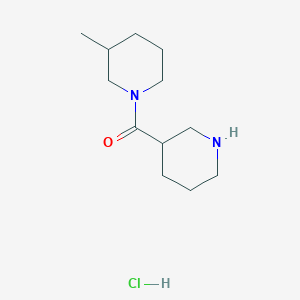
![[4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol](/img/structure/B1456563.png)
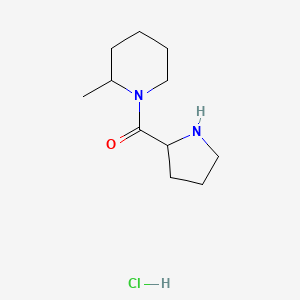
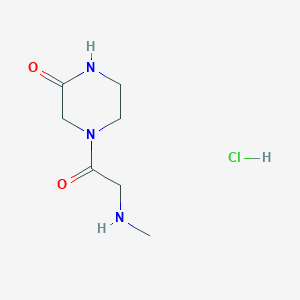
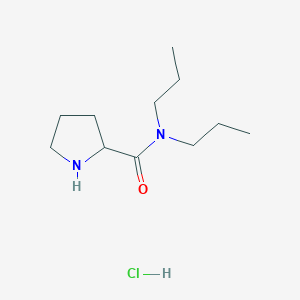
![2-Chloro-4-(3-trifluoromethyl-phenyl)-[1,3,5]triazine](/img/structure/B1456570.png)
